1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This oxetane-functionalized pyrazole-4-carboxylic acid (MW 168.15, Fsp³ 0.43) is a non-interchangeable fragment for property-driven optimization. The oxetane ring significantly elevates LogP and pKa versus unsubstituted or methyl-substituted pyrazole analogs, improving membrane permeability and metabolic stability. Ideal for FBDD, fragment growing, and lead series needing reduced off-target binding. R&D quantities in stock with 97% purity; bulk requests available.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1389323-51-6
Cat. No. B1404065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
CAS1389323-51-6
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1C(CO1)N2C=C(C=N2)C(=O)O
InChIInChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11)
InChIKeyHBZDAQAXRCGWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid (CAS 1389323-51-6): A Physicochemically Differentiated Oxetane-Pyrazole Building Block


1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1389323-51-6) is a heterocyclic building block that combines an oxetane ring with a pyrazole-4-carboxylic acid core [1]. This structural motif is characterized by a molecular weight of 168.15 g/mol and a predicted pKa of 3.76 ± 0.10 [2]. The presence of the oxetane ring is known to impart distinct physicochemical properties, including high polarity, increased three-dimensionality, and the ability to fine-tune parameters like LogD and metabolic stability, making it a valuable scaffold in medicinal chemistry for modulating drug-like properties [3].

Why 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Common Pyrazole-4-carboxylic Acid Analogs


Generic substitution of 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid with simpler pyrazole-4-carboxylic acid derivatives is not advisable due to the profound influence of the oxetane ring on key physicochemical and pharmacokinetic parameters. While both compounds share a pyrazole-4-carboxylic acid core, the incorporation of the oxetane motif is known to significantly alter LogD, pKa, and aqueous solubility, often lowering lipophilicity and improving metabolic stability relative to unsubstituted or methyl-substituted analogs [1]. These differences, driven by the oxetane's high polarity and unique three-dimensional geometry, can critically impact a lead compound's permeability, clearance, and off-target profile, making the target compound a non-interchangeable tool for property-driven optimization in drug discovery [1].

Quantitative Differentiation of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid from Key Analogs


Lipophilicity Modulation: Comparison of LogP Values with Unsubstituted Pyrazole-4-carboxylic Acid

1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of 0.15 [1], compared to the LogP of unsubstituted 1H-pyrazole-4-carboxylic acid, which ranges from -0.03 to 0.11 [2][3]. This difference reflects the oxetane ring's capacity to increase lipophilicity relative to the parent heterocycle, while maintaining a value consistent with favorable drug-like properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Acid Strength Adjustment: Comparison of pKa with Unsubstituted Pyrazole-4-carboxylic Acid

The predicted pKa of 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is 3.76 ± 0.10 [1]. In contrast, the reported pKa of unsubstituted 1H-pyrazole-4-carboxylic acid is 3.2 [2]. This difference demonstrates that the oxetane substituent exerts an electron-withdrawing or conformational effect that reduces the acidity of the carboxylic acid group.

Medicinal Chemistry Ionization Drug Design

Hydrogen Bonding Capacity: Comparison with Methyl-Substituted Analog 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid possesses one hydrogen bond donor (HBD) and five hydrogen bond acceptors (HBA) [1]. Its 3-methyl analog (CAS 1956324-78-9) has the same HBD count but a lower HBA count due to the methyl group's inability to accept hydrogen bonds . This difference in HBA count can affect molecular recognition and binding interactions.

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Molecular Size and Conformational Flexibility: Comparison with Dimethyl-Substituted Analog 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

The target compound has a molecular weight of 168.15 g/mol and 2 rotatable bonds [1][2]. The dimethyl analog (CAS 1781314-40-6) has a higher molecular weight of 196.20 g/mol and, due to the two methyl groups, exhibits increased steric bulk and altered conformational preferences .

Medicinal Chemistry Molecular Properties Drug Design

Metabolic Stability Enhancement: Class-Level Evidence for Oxetane-Containing Pyrazoles

Oxetane-containing compounds, including pyrazole derivatives, are often employed as metabolically stable bioisosteres of carbonyl groups. The oxetane ring's high polarity and its ability to act as a hydrogen bond acceptor can improve metabolic stability and reduce clearance compared to non-oxetane analogs [1]. While direct comparative data for 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid against a non-oxetane analog in the same assay are not available, class-level inference suggests that the oxetane motif confers a stability advantage. For example, in the development of lanraplenib, a piperazine-oxetane was used as a more metabolically stable isostere of morpholine [1].

Medicinal Chemistry Metabolic Stability Drug Metabolism

Optimal Scientific and Industrial Application Scenarios for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid


Medicinal Chemistry: Lead Optimization via Fine-Tuning of Lipophilicity and Acidity

When optimizing a lead series containing a pyrazole-4-carboxylic acid moiety, 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid offers a valuable alternative scaffold. Its higher LogP (0.15 vs. -0.03 to 0.11) and higher pKa (3.76 vs. 3.2) compared to unsubstituted 1H-pyrazole-4-carboxylic acid [1][2] allow medicinal chemists to systematically modulate lipophilicity and ionization state. This is particularly useful when seeking to improve membrane permeability or reduce off-target binding while maintaining a core structure amenable to further derivatization.

Fragment-Based Drug Discovery (FBDD): Use as a Low Molecular Weight, Three-Dimensional Fragment

With a molecular weight of only 168.15 g/mol and a high fraction of sp3 hybridized carbons (Fsp3 = 0.43) [1][2], 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is an ideal fragment for FBDD campaigns. Its small size and inherent three-dimensionality, imparted by the oxetane ring, allow it to sample diverse binding conformations and serve as an efficient starting point for fragment growing or merging strategies, potentially leading to higher ligand efficiency compared to larger, flatter fragments.

Chemical Biology: Development of Tool Compounds with Differentiated Hydrogen Bonding Profiles

The presence of an additional hydrogen bond acceptor (5 HBA) in 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, compared to its 3-methyl analog (4 HBA) [3], provides a distinct interaction landscape. This difference can be exploited in chemical biology to create tool compounds that probe the importance of specific hydrogen bonding interactions with a biological target. Researchers can use this compound to generate probes with altered binding kinetics or selectivity profiles relative to methyl-substituted counterparts.

Property-Driven Drug Design: Improving Metabolic Stability and Clearance

For drug discovery programs facing metabolic stability or high clearance challenges, the oxetane motif in 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid offers a potential solution. Class-level evidence indicates that oxetane-containing compounds can serve as metabolically stable bioisosteres of carbonyl groups and can lower LogD and clearance [4]. By incorporating this building block, medicinal chemists can explore whether the oxetane ring confers improved pharmacokinetic properties to their specific chemical series, potentially reducing the need for extensive structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.